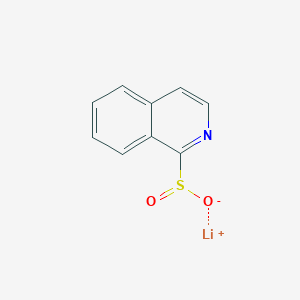

Lithiumisoquinoline-1-sulfinate

Description

Significance of Sulfinate Chemistry in Modern Organic Synthesis

Sulfinate salts, and the corresponding sulfinate esters, are recognized as exceptionally versatile building blocks in the field of modern organic synthesis. rsc.orgrsc.org Their importance stems from their ability to act as sulfonylating, sulfinylating, or even sulfenylating agents, depending on the specific reaction conditions employed. nih.gov This flexible reactivity allows for the construction of a wide array of valuable organosulfur compounds. nih.gov Over the past decade, significant progress has been made in utilizing sulfinates, such as sodium sulfinates, as powerful coupling partners for forming carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.gov

The accessibility of sulfinate salts has greatly improved, with new methods allowing for their synthesis from readily available starting materials like thiols and aryl iodides. rsc.org Researchers have developed protocols for creating sulfones, sulfonamides, and thiosulfonates using sulfinates, often under mild conditions. nih.govacs.org For instance, sulfinate anions can be generated from thiosulfonates, which are considered stable and nontoxic alternatives to sources like sulfur dioxide (SO2). acs.org This adaptability makes sulfinate chemistry a cornerstone for synthesizing molecules with applications ranging from pharmaceuticals to materials science. rsc.orgnumberanalytics.com The development of new catalytic systems, including metal-free approaches, continues to expand the scope and utility of sulfinates in constructing complex molecular architectures. rsc.orgnih.gov

Pivotal Role of Isoquinoline (B145761) Derivatives in Chemical Sciences

The isoquinoline scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and drug discovery. nih.govnih.gov This heterocyclic aromatic compound, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, forms the core of numerous natural alkaloids, such as papaverine (B1678415) and morphine. slideshare.netuop.edu.pk Its derivatives exhibit a vast range of biological activities, leading to their use as therapeutic agents for a wide spectrum of diseases, including cancer, infections, and neurological disorders. nih.govappartement-christel.de At least 38 drugs based on the isoquinoline framework are currently in clinical use or trials, underscoring its significance as a preferred structural motif for drug design. nih.gov

Beyond pharmaceuticals, isoquinoline derivatives are integral to materials science. amerigoscientific.com Their unique electronic and structural properties are harnessed to create advanced materials like conductive polymers, optical materials, and sensors. amerigoscientific.com The ability to tailor the chemical structure of isoquinolines allows for the precise design of materials with specific mechanical and electrical characteristics. amerigoscientific.com Furthermore, they serve as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The continuous development of novel synthetic methodologies for constructing the isoquinoline skeleton ensures its ongoing importance in both medicinal and materials chemistry. nih.gov

Conceptual Framework for the Integration of Lithium Sulfinate in Isoquinoline Chemistry

The integration of a lithium sulfinate functional group onto an isoquinoline core, specifically at the 1-position to form Lithium isoquinoline-1-sulfinate, represents a strategic convergence of two highly valuable chemical entities. The conceptual framework for this integration is built upon the distinct reactivity profiles of both the isoquinoline ring and the sulfinate group. The isoquinoline nucleus is known to undergo nucleophilic substitution reactions, with the C-1 position being particularly activated for such transformations. uop.edu.pkslideshare.net

The synthesis of lithium arenesulfinates can be readily achieved through methods such as the oxidation of the corresponding lithium thiolates. researchgate.net This suggests a plausible synthetic route to Lithium isoquinoline-1-sulfinate starting from 1-mercaptoisoquinoline. Once formed, this compound would serve as a versatile intermediate. The sulfinate group is a powerful nucleophile and can participate in a variety of bond-forming reactions. For example, it can be S-alkylated to produce sulfones, which are important structural motifs in many biologically active molecules. researchgate.net

Furthermore, the isoquinoline portion of the molecule can act as a directing group in transition-metal-catalyzed reactions. Research has shown that an isoquinoline-1-carboxamide (B73039) can effectively direct the ortho-sulfonylation of anilines using a copper catalyst and sodium sulfinates. rsc.org This precedent suggests that the nitrogen atom of the isoquinoline ring in Lithium isoquinoline-1-sulfinate could facilitate chelation-assisted functionalization at other positions on the molecule. The combination of the reactive sulfinate group with the directing capabilities and inherent biological relevance of the isoquinoline scaffold opens a pathway to novel molecular structures with potential applications in drug discovery and catalysis.

Data Tables

Table 1: Physicochemical Properties of Isoquinoline

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₇N | wikipedia.org |

| Molar Mass | 129.162 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless oily liquid or hygroscopic platelets | wikipedia.org |

| Melting Point | 26–28 °C | uop.edu.pkwikipedia.org |

| Boiling Point | 242–243 °C | uop.edu.pkwikipedia.org |

| Density | 1.099 g/cm³ | wikipedia.org |

| Basicity (pKa of conjugate acid) | 5.14 | wikipedia.org |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. | uop.edu.pkwikipedia.org |

Table 2: Versatile Reactivity of Sulfinate Salts in Organic Synthesis

| Reagent Type | Bond Formed | Product Class | Description | Reference(s) |

| Sulfonylating Agent (RSO₂–) | C–S | Sulfones (e.g., vinyl sulfones, β-keto sulfones) | Sulfinates are widely used to introduce the sulfonyl group onto carbon frameworks. | nih.gov |

| Sulfonylating Agent (RSO₂–) | N–S | Sulfonamides | Coupling of sulfinates with various amines yields sulfonamides, often under metal-free conditions. | nih.govrsc.org |

| Sulfenylating Agent (RS–) | S–S | Thiosulfonates | Reaction between sulfinates and thiols can form S-S bonds, catalyzed by reagents like CuI or FeCl₃. | nih.gov |

| Nucleophilic Partner | C–S | Sulfones | Sulfinate anions react with alkylating agents in S-alkylation reactions to form sulfones. | researchgate.net |

Table 3: Example of a Reaction at the 1-Position of Isoquinoline

This table outlines the general steps for the synthesis of 1-methylisoquinoline, demonstrating the accessibility of the C-1 position for functionalization.

| Step | Reactants | Reagents/Conditions | Product | Reference(s) |

| 1 | 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline, Dry Dioxane, Anhydrous Ether | n-Butyllithium, Nitrogen atmosphere, -10°C | Lithiated Intermediate | orgsyn.org |

| 2 | Lithiated Intermediate | Methyl Iodide | 2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline | orgsyn.org |

| 3 | 2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline | 85% Potassium Hydroxide, 95% Ethanol, Water, Reflux | 1-Methylisoquinoline | orgsyn.org |

Structure

2D Structure

Properties

Molecular Formula |

C9H6LiNO2S |

|---|---|

Molecular Weight |

199.2 g/mol |

IUPAC Name |

lithium;isoquinoline-1-sulfinate |

InChI |

InChI=1S/C9H7NO2S.Li/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1 |

InChI Key |

SSJNMDKUGFCHPV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=CN=C2S(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Isoquinoline 1 Sulfinate and Analogous Compounds

General Strategies for Sulfinate Salt Synthesis

The preparation of sulfinate salts can be broadly categorized into classical and modern approaches. While traditional methods have been foundational, recent developments have offered more efficient and versatile routes with broader substrate scopes.

Classical Approaches to Sulfinate Salt Preparation.researchgate.netrsc.org

For many years, the synthesis of sulfinate salts has relied on two primary transformations: the reduction of sulfonyl chlorides and the oxidation of the corresponding thiolates. These methods, while effective, sometimes face limitations regarding functional group tolerance. rsc.org

The reduction of sulfonyl chlorides is a widely utilized and established method for synthesizing sulfinate salts. researchgate.netgoogle.com This approach involves the treatment of a sulfonyl chloride with a suitable reducing agent. A variety of reducing systems have been employed for this purpose, with common choices including zinc dust, sodium sulfite, and sodium hydrogensulfite. google.comrsc.org For instance, the reduction of toluenesulfonyl chloride using zinc powder in the presence of DMF has been shown to improve the yield of the corresponding sulfinate. rsc.org This general strategy can be conceptually applied to the synthesis of lithium isoquinoline-1-sulfinate, starting from the corresponding isoquinoline-1-sulfonyl chloride.

Table 1: Common Reducing Agents for Sulfonyl Chlorides

| Reducing Agent | Reference |

|---|---|

| Zinc (Zn) | google.com |

| Sodium Sulfite (Na₂SO₃) | google.com |

| Sodium Hydrosulfite (NaHSO₃) | google.com |

This table presents a selection of common reducing agents used in the conversion of sulfonyl chlorides to sulfinates.

An alternative classical route to sulfinate salts is the oxidation of thiolates. researchgate.netresearchgate.net In the context of preparing lithium isoquinoline-1-sulfinate, this would involve the deprotonation of isoquinoline-1-thiol (B1306609) to form the lithium thiolate, followed by a controlled oxidation. acs.orgnih.gov A reported method for the synthesis of aromatic lithium sulfinates involves the deprotonation of the corresponding thiol with methyllithium (B1224462) (MeLi) to generate the lithium thiolate, which is then oxidized at low temperatures with an N-sulfonyloxaziridine. acs.orgnih.gov This method has been shown to be compatible with various substituents on a phenyl ring and with a pyridine (B92270) heterocycle, suggesting its potential applicability to the isoquinoline (B145761) system. acs.org

Modern Developments in Sulfinate Synthesis.rptu.de

Recent advancements in synthetic methodology have introduced novel and more versatile approaches to sulfinate salt synthesis, overcoming some of the limitations of classical methods. rptu.de These modern routes often exhibit greater functional group tolerance and operational simplicity.

A significant modern development is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable, solid surrogate for gaseous sulfur dioxide. nih.govrsc.orgorganic-chemistry.org This reagent allows for the convenient generation of sulfinate salts from organometallic precursors. acs.org The general procedure involves the reaction of an organolithium or Grignard reagent with DABSO to form the corresponding metal sulfinate. acs.orgacs.org This one-pot process is highly versatile and can be applied to a wide range of organometallic substrates, including heteroaryl systems. acs.orgacs.org For the synthesis of lithium isoquinoline-1-sulfinate, one could envision the generation of 1-lithioisoquinoline followed by its reaction with DABSO. This approach has been successfully used for the synthesis of various sulfones and sulfonamides from the in situ generated sulfinates. researchgate.netacs.org

Table 2: Applications of DABSO in Sulfinate-Mediated Syntheses

| Reactant | Product Type | Reference |

|---|---|---|

| Grignard Reagents | Sulfones | acs.org |

| Organolithium Reagents | Sulfones | acs.org |

| Grignard Reagents | Sulfonamides | nih.gov |

This table highlights the versatility of DABSO in generating sulfinate intermediates for the synthesis of various sulfur-containing compounds.

Electrochemical synthesis has emerged as a powerful and green alternative for the preparation of various organic compounds, including sulfinates and their derivatives. rsc.orgnih.gov These methods can offer high selectivity and avoid the use of chemical oxidants or reductants. nih.govacs.org For example, the electrochemical oxidative esterification of thiols with alcohols has been reported for the synthesis of sulfinate esters, which are closely related to sulfinate salts. nih.gov Another electrochemical approach involves the synthesis of sulfinic and sulfonic esters from sulfonyl hydrazides, where sulfonyl radicals are generated through electrochemical oxidation. rsc.org While direct electrochemical synthesis of lithium isoquinoline-1-sulfinate has not been specifically detailed, the principles of electrochemical sulfonylation using sulfinate precursors suggest that electrochemical methods hold promise for the future development of such syntheses. researchgate.net

Synthesis of Sulfinate Esters as Related Intermediates

Sulfinate esters are valuable intermediates in organic synthesis, notable for their role in creating diverse organosulfur compounds. sciencedaily.com Their synthesis can be achieved from organosulfur compounds in various oxidation states, utilizing a range of oxidative, reductive, and catalytic methods.

The oxidation of organosulfur(II) compounds, such as thiols and disulfides, is a fundamental route to sulfinate esters. A wide range of sulfinate esters can be synthesized from disulfides through oxidation with reagents like N-bromosuccinimide (NBS) in the presence of an alcohol. rsc.org While thiols are direct precursors, their unpleasant smell and tendency to oxidize in air have led to the development of alternative methods using more stable starting materials. sciencedaily.com

One advanced approach is the electrochemical oxidative esterification of thiols with alcohols. acs.org This method can be catalyzed by nickel in an undivided cell, offering a convenient one-pot synthesis. acs.orgnih.gov The process involves the nickel-catalyzed oxidation of thiols, and various alcohols can be used to generate the corresponding sulfinate esters in moderate to good yields. acs.org Ultrasound-promoted oxidation of thiols in alcohol with NBS has also been shown to proceed smoothly to afford a variety of sulfinate esters. rsc.org

Table 1: Selected Methods for Sulfinate Ester Synthesis from Organosulfur(II) Compounds

| Starting Material | Reagents/Conditions | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Disulfides | N-Bromosuccinimide (NBS), Alcohol | None | Direct oxidation to sulfinate esters. | rsc.org |

| Thiols | Alcohol, Electrochemical Oxidation | Nickel(II) | Proceeds in an undivided cell with graphite/nickel electrodes. | acs.orgnih.gov |

| Thiols | N-Bromosuccinimide (NBS), Alcohol, Ultrasound | None | Ultrasound promotion enhances reaction efficiency. | rsc.org |

| Aryl Iodides (via Thioesters) | 1. Thiobenzoic Acid, CuI 2. N-Bromosuccinimide (NBS), Alcohol | Copper(I) | Two-step, one-pot process avoiding direct use of volatile thiols. | rsc.org |

Sulfinate esters can also be prepared from organosulfur(IV) compounds like sulfoxides, typically involving the cleavage of a sulfur-carbon bond. rsc.org One such method is the photoinduced thia-Baeyer–Villiger oxidation. rsc.org For instance, treatment of dibenzothiophene (B1670422) oxide with tert-butyl hydroperoxide in the presence of a porphyrin catalyst under irradiation yields a sulfinate ester through S–C bond cleavage. rsc.org

Another strategy involves the reaction of tert-butyl sulfoxides with various nucleophiles, including alcohols, in the presence of an oxidant like N-bromosuccinimide (NBS). organic-chemistry.org The sulfoxide (B87167) is activated by NBS under acidic conditions, which then reacts with an alcohol to furnish the corresponding sulfinate ester. rsc.orgorganic-chemistry.org

A variety of methods have been developed to synthesize sulfinate esters from the more highly oxidized organosulfur(VI) compounds, particularly sulfonyl hydrazides. These transformations often involve metal catalysis or electrochemical means. For example, a copper-catalyzed method allows for the preparation of sulfinate esters from sulfonyl hydrazides and alcohols in the presence of copper(II) triflate under an oxygen atmosphere. rsc.org A similar transformation can be achieved with a palladium catalyst. rsc.org

Transition-metal-free conditions have also been established, where sulfinate ester synthesis is accomplished using sodium bisulfite (NaHSO₃) as a reductant under air. rsc.org Furthermore, electrochemical methods provide another route; sulfonyl hydrazides react with trialkyl orthoformates in an electrochemical cell to produce sulfinic esters, a process believed to involve the formation of sulfonyl radical intermediates. rsc.org

Table 2: Synthetic Routes to Sulfinate Esters from Sulfonyl Hydrazides

| Reagents/Conditions | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| Alcohols, Oxygen (O₂) | Copper(II) triflate [Cu(OTf)₂] | Copper-catalyzed oxidation process. | rsc.org |

| Alcohols, Silver Acetate (B1210297) | Palladium(II) acetate [Pd(OAc)₂] | Effective for quinoline-substituted sulfonyl hydrazides. | rsc.org |

| Alcohols, Air | Sodium bisulfite (NaHSO₃) | Transition-metal-free reductive approach. | rsc.org |

| Trialkyl Orthoformate, Electrochemical Cell | None (Electrochemical) | Proceeds via sulfonyl radical intermediates at a constant current. | rsc.org |

Metal catalysis plays a significant role in modern sulfinate ester synthesis, enabling efficient and selective transformations under milder conditions than many classical methods. As previously noted, several metals have been employed, with the choice of catalyst often depending on the starting material's oxidation state.

From Thiols (Organosulfur II) : Nickel(II) is effective in catalyzing the electrochemical oxidative esterification of thiols with alcohols. acs.orgnih.gov Copper catalysts have also been used for the aerobic oxidation of thiols, although this can sometimes lead to a mixture of products. nih.gov Additionally, a reusable cobalt nanocatalyst supported on N–SiO₂-doped activated carbon has been developed for the synthesis of various sulfinate esters from thiols and alcohols under an oxygen atmosphere. rsc.org

From Sulfonyl Hydrazides (Organosulfur VI) : Both copper and palladium catalysts are effective in converting sulfonyl hydrazides into sulfinate esters. rsc.org Copper(II) triflate catalyzes the reaction with alcohols under an oxygen atmosphere, while palladium(II) acetate is used with silver acetate, particularly for quinoline-substituted substrates. rsc.org

Synthetic Routes to the Isoquinoline Nucleus

The isoquinoline core is a common scaffold in natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to the development of several powerful annulation (ring-forming) reactions.

Three of the most classical and widely utilized methods for constructing the isoquinoline ring system are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Each follows a distinct pathway and yields a differently substituted or saturated isoquinoline derivative.

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comwikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism, initially forming a 3,4-dihydroisoquinoline. wikipedia.orgslideshare.net This intermediate can then be dehydrogenated (oxidized) to afford the fully aromatic isoquinoline. pharmaguideline.com The reaction is most effective when the aromatic ring contains electron-donating groups. nrochemistry.com Milder, modern variations of this reaction have been developed using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, which allow for the use of more sensitive substrates. nih.gov

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or a ketone under acidic conditions to produce a 1,2,3,4-tetrahydroisoquinoline. name-reaction.comorganicreactions.org The mechanism begins with the formation of a Schiff base (or iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic attack on the aromatic ring in a process that is a classic example of a Mannich reaction. name-reaction.comorganicreactions.org The Pictet-Spengler reaction is one of the most direct and efficient methods for creating tetrahydroisoquinolines (THIQs), which are privileged structures in medicinal chemistry. mdpi.com The reaction can proceed under very mild conditions if the aryl ring is activated with electron-donating groups. pharmaguideline.com

Pomeranz-Fritsch Reaction : Also known as the Pomeranz-Fritsch cyclization, this reaction synthesizes the isoquinoline ring from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org These two components first condense to form a benzalaminoacetal, which is a type of Schiff base. chemistry-reaction.com This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and dehydration, yielding the aromatic isoquinoline directly. wikipedia.orgthermofisher.com While the yields can be variable, this method provides access to isoquinolines with substitution patterns that may be difficult to obtain through other routes. organicreactions.org

Table 3: Comparison of Classical Isoquinoline Annulation Reactions

| Reaction | Key Reactants | Typical Conditions | Initial Product | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | Dehydrating Lewis Acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Acid Catalyst | 1,2,3,4-Tetrahydroisoquinoline | name-reaction.comorganicreactions.org |

| Pomeranz-Fritsch | Benzaldehyde + 2,2-Dialkoxyethylamine | Strong Mineral Acid (e.g., H₂SO₄) | Isoquinoline (aromatic) | wikipedia.orgchemistry-reaction.com |

Mentioned Compounds

Regioselective Introduction of Substituents on Isoquinolines

The ability to introduce substituents at specific positions on the isoquinoline ring is crucial for the development of novel compounds. Various strategies have been developed to control the regioselectivity of these functionalization reactions. Different positions on the isoquinoline scaffold can be targeted through transition-metal-catalyzed C-H functionalization, often guided by directing groups. scribd.com For instance, directing groups like 2-pyridinyl have been used to introduce functionalities at the C3 position, while other methods have achieved selective functionalization at the C4, C5, and C8 positions. scribd.com In addition to metal-catalyzed approaches, methods for direct lithiation, borylation, bromination, and fluorination have been reported, further expanding the toolkit for site-selective modification of the isoquinoline core. scribd.com

Direct functionalization using organolithium reagents represents a powerful method for C-H activation and subsequent introduction of electrophiles onto the isoquinoline ring. The regioselectivity of this deprotonation is governed by the kinetic acidity of the C-H bonds, which can be influenced by the steric and electronic properties of both the substrate and the organolithium base.

Organolithium reagents, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are commonly employed, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) which can enhance the reactivity and influence the site of lithiation. nih.gov The choice of reagent can lead to different regiochemical outcomes. For example, the lithiation of a substituted isoquinoline can produce a mixture of regioisomeric organolithiums. nih.gov The reaction's regioselectivity is often dictated by chelation control, where the lithium cation coordinates with a heteroatom in a directing group, facilitating deprotonation at a nearby position through a stable transition state. odu.edu

In some cases, the direct lithiation may not be perfectly selective, leading to a mixture of lithiated isomers. Advanced strategies have been developed to overcome this challenge. One such method involves the regioselective transmetalation of an isomeric mixture of aryllithiums to a different metal, such as zirconium, using a reagent like dichlorozirconocene (Cp₂ZrCl₂). nih.gov This process can selectively convert the least sterically hindered aryllithium into an arylzirconium species, leaving the more hindered organolithium available to react with an electrophile, thereby enabling the selective functionalization of a specific position. nih.gov

Convergent Synthesis Approaches to Lithium Isoquinoline-1-Sulfinate

Convergent synthesis strategies aim to construct complex molecules by first preparing key fragments separately and then joining them in the final stages of the synthesis. This approach is often more efficient and allows for greater flexibility in creating analogues. For a target like lithium isoquinoline-1-sulfinate, a convergent approach would involve the preparation of a suitable isoquinoline derivative and a sulfinylating agent, followed by their coupling.

Direct sulfinylation involves the introduction of a sulfinate group (—SO₂⁻) onto the isoquinoline nucleus in a single step. This can be conceptually achieved by reacting an activated isoquinoline, such as an isoquinolinyllithium species, with an electrophilic source of sulfur dioxide (SO₂). Alternatively, methods are being developed for the direct transformation of sulfonyl compounds into more versatile sulfinyl derivatives like sulfinate esters and amides. nih.gov This transformation typically requires harsh conditions, motivating the search for milder, one-step procedures. nih.gov

Recent advances have focused on developing novel sulfinylating reagents. For example, sulfonylpyridinium (SulPy) salts have been developed as bench-stable sulfinyl group transfer reagents that can react with a wide range of nucleophiles under mild conditions to form sulfinyl compounds. nih.gov While not yet demonstrated on isoquinolines specifically, this strategy represents a promising avenue for the direct sulfinylation of complex molecules.

One-pot sequential reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. The synthesis of lithium isoquinoline-1-sulfinate is well-suited to this approach. A hypothetical yet highly plausible one-pot procedure would involve the initial directed lithiation of the isoquinoline at the C1 position with an organolithium reagent like t-BuLi, followed by the introduction of sulfur dioxide gas or a solid SO₂ surrogate to quench the organolithium intermediate, thereby forming the desired lithium sulfinate salt.

This type of one-pot lithiation-substitution sequence is a well-established and powerful tool in organic synthesis. For example, various N'-benzyl-N,N-dimethylureas have been successfully lithiated with t-BuLi and subsequently reacted with different electrophiles in a one-pot process to generate 3-substituted isoindolin-1-ones in high yields. nih.gov The principles of such one-pot multicomponent reactions are broadly applicable and have been used to construct a variety of complex heterocyclic systems, including those containing sulfur. researchgate.netrsc.org

The success of any synthetic procedure hinges on the careful optimization of reaction conditions to maximize product yield and selectivity while minimizing side reactions. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and additives. odu.edu

For the synthesis of lithium isoquinoline-1-sulfinate via a lithiation-sulfinylation sequence, several factors would require optimization. The choice of organolithium reagent, solvent (e.g., ethereal vs. hydrocarbon), and temperature can profoundly affect the regioselectivity and efficiency of the initial deprotonation step. odu.edu The subsequent sulfinylation step would also need optimization, including the method of SO₂ introduction and the reaction time.

The process of optimization is often systematic. Orthogonal experimental design, for instance, has been used to determine the best combination of factors such as microwave power, temperature, time, and reagent concentration for the synthesis of other lithium-containing organic compounds. sciencepublishinggroup.com Research into optimizing related transformations provides valuable insight. For example, studies on the synthesis of disulfides from sodium sulfinates have shown that the choice of acid and solvent, as well as the reaction concentration, are critical for achieving high yields. researchgate.net The table below illustrates a typical optimization process for a hypothetical reaction, demonstrating how systematic variation of parameters can lead to an improved outcome.

Table 1: Illustrative Optimization of a Generic Sulfinylation Reaction

| Entry | Solvent | Additive (Equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | None | 25 | 12 | <10 |

| 2 | Tetrahydrofuran | None | 25 | 12 | 35 |

| 3 | Tetrahydrofuran | Lewis Acid (1.1) | 25 | 12 | 55 |

| 4 | Tetrahydrofuran | Lewis Acid (1.1) | 0 | 12 | 78 |

| 5 | Tetrahydrofuran | Lewis Acid (1.1) | 0 | 4 | 85 |

| 6 | 1,2-Dimethoxyethane | Lewis Acid (1.1) | 0 | 4 | 62 |

This table is a generalized example based on common optimization procedures found in the literature, such as those in reference researchgate.net, and does not represent data for the specific synthesis of lithium isoquinoline-1-sulfinate.

Further optimization might involve evaluating the effect of reagent concentration and heating/cooling rates, which have been shown to be critical in solid-state syntheses of other lithium salts. rsc.org A thorough investigation of these parameters is essential for developing a robust and scalable process for the synthesis of lithium isoquinoline-1-sulfinate.

Reactivity and Reaction Mechanisms of Lithium Isoquinoline 1 Sulfinate

Reactivity Profiles of Sulfinate Salts in Organic Transformations

Sulfinate salts, including lithium isoquinoline-1-sulfinate, are versatile reagents in organic synthesis, demonstrating a wide range of reactivity. Their utility stems from the multiple reaction pathways they can engage in, acting as nucleophiles, electrophiles, and radical precursors depending on the reaction conditions and the nature of the other reactants. rsc.orgresearchgate.net

Dual Capacity as Nucleophilic and Electrophilic Reagents

A key feature of sulfinate salts is their ability to function as both nucleophilic and electrophilic partners in cross-coupling reactions. concordia.ca This dual reactivity allows for the formation of diverse organosulfur compounds.

As nucleophiles, the sulfur atom of the sulfinate group can attack electrophilic centers. libretexts.org For instance, sulfinate salts are excellent nucleophiles in SN2 reactions with alkyl halides and tosylates, leading to the formation of sulfones. libretexts.orgnih.gov The nucleophilicity of the sulfur is greater than that of oxygen, despite the negative charge being formally distributed across the two oxygen atoms. libretexts.org

Conversely, under specific conditions, sulfinate salts can act as electrophiles. For example, in the presence of an activating agent, the sulfur atom can become electrophilic and react with nucleophiles. rsc.org This electrophilic character is enhanced by acylation. libretexts.org The combination of iodine and a hydroperoxide can facilitate the oxidative sulfonylation of tertiary amines, where the sulfinate acts as an electrophilic sulfonating agent. rsc.org

The following table summarizes the dual reactivity of sulfinate salts:

| Reactivity Type | Description | Example Reaction |

| Nucleophilic | The sulfur atom attacks an electrophilic carbon. | Reaction with alkyl halides to form sulfones. libretexts.orgnih.gov |

| Electrophilic | The sulfur atom, after activation, is attacked by a nucleophile. | Oxidative sulfonylation of amines. rsc.org |

Involvement in Radical Reaction Pathways

Sulfinate salts are well-established precursors for sulfonyl radicals, which are key intermediates in a variety of radical-mediated transformations. researchgate.netthieme-connect.com The generation of sulfonyl radicals from sulfinate salts can be achieved through oxidation, often facilitated by chemical oxidants, transition metals, or electrochemical methods. researchgate.netrsc.org

Upon single-electron transfer (SET), a sulfinate salt can be oxidized to a sulfonyl radical. nih.gov These radicals can then participate in a range of reactions, including addition to alkenes and alkynes, C-H functionalization, and cyclization reactions. rsc.orgresearchgate.net For instance, the visible-light-induced formation of an electron donor-acceptor (EDA) complex between a sulfinate salt and a pyridinium (B92312) salt can lead to the generation of a sulfonyl radical, which can then be trapped by an alkene in a three-component reaction. nih.gov

Radical trapping experiments have confirmed the involvement of radical pathways in these transformations. The addition of radical scavengers, such as 1,1-diphenylethene, has been shown to inhibit the formation of the desired products, indicating a radical mechanism. nih.gov The versatility of sulfinate salts in radical reactions has made them valuable reagents for the synthesis of complex sulfur-containing molecules. rsc.orgresearchgate.net

Reactivity of the Isoquinoline (B145761) Core

The reactivity of the isoquinoline ring system in lithium isoquinoline-1-sulfinate is dictated by the presence of the nitrogen atom and the fused benzene (B151609) ring. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to it.

Electrophilic Aromatic Substitution on Isoquinolines

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring. researchgate.netquimicaorganica.org The nitrogen atom withdraws electron density from the heterocyclic ring, making it less reactive towards electrophiles. researchgate.net

The primary sites for electrophilic attack are the C5 and C8 positions of the benzene ring. researchgate.netimperial.ac.uk This regioselectivity is attributed to the greater stability of the Wheland intermediates formed by attack at these positions, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Under neutral conditions, the reactivity order for electrophilic substitution on isoquinoline has been determined to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org However, under acidic conditions, where the nitrogen is protonated, the deactivating effect is enhanced, and substitution occurs preferentially at C5 and C8. imperial.ac.uk

The following table summarizes the electrophilic substitution patterns of isoquinoline:

| Position of Substitution | Reactivity | Rationale |

| C5 and C8 | Major products | More stable cationic intermediates are formed. researchgate.netquimicaorganica.orgimperial.ac.uk |

| C4 | Reactive under neutral conditions | Predicted to be the most reactive position for the neutral molecule. rsc.org |

| C1, C3, C6, C7 | Minor products | Less stable cationic intermediates are formed. rsc.org |

Nucleophilic Substitution Reactions on Isoquinolines

Nucleophilic substitution reactions on the isoquinoline core preferentially occur on the electron-deficient heterocyclic ring, primarily at the C1 position. researchgate.netquimicaorganica.org The presence of the electronegative nitrogen atom makes the C1 and C3 positions susceptible to nucleophilic attack. The attack at C1 is generally favored over C3. imperial.ac.uk

The reaction proceeds through an addition-elimination mechanism, where the initial nucleophilic attack forms a stable intermediate with the negative charge delocalized onto the nitrogen atom. quimicaorganica.org For a nucleophilic substitution to occur, a good leaving group, such as a halide, is typically required at the C1 position. However, even a hydride can act as a leaving group in reactions like the Chichibabin reaction, where an amide anion attacks the C1 position. iust.ac.ir Hard nucleophiles, such as organolithium reagents and Grignard reagents, also add to the C1 position of isoquinoline. iust.ac.irquimicaorganica.org

Redox Chemistry of the Isoquinoline Moiety

The isoquinoline ring system can undergo both reduction and oxidation reactions, with the outcome often depending on the reaction conditions and the nature of the substituents present on the ring. pharmaguideline.comshahucollegelatur.org.in

Reduction: The heterocyclic pyridine ring is more susceptible to reduction than the benzene ring. iust.ac.ir Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride can selectively reduce the pyridine ring to afford 1,2,3,4-tetrahydroisoquinoline. iust.ac.ir

Oxidation: The oxidation of isoquinoline is generally more difficult and requires vigorous conditions, which can lead to ring cleavage. pharmaguideline.com Oxidation with alkaline permanganate (B83412) can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. researchgate.net The presence of activating or deactivating groups on the benzene ring can influence the site of oxidation. For example, 5-aminoisoquinoline (B16527) is oxidized at the benzene ring, while 5-nitroisoquinoline (B18046) is oxidized at the pyridine ring. shahucollegelatur.org.in The redox chemistry of isoquinoline is also relevant in biological systems, as exemplified by the enzyme isoquinoline 1-oxidoreductase, which catalyzes the oxidation at the C1 position. nih.gov

Mechanistic Investigations of Reactions Involving Lithium Isoquinoline-1-Sulfinate

The reactivity of lithium isoquinoline-1-sulfinate is characterized by its ability to participate in a variety of bond-forming reactions, serving as a versatile precursor for the introduction of the isoquinoline moiety into diverse molecular architectures. Mechanistic studies have illuminated the pathways through which this compound engages in carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bond formations.

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and lithium isoquinoline-1-sulfinate has emerged as a competent reagent in this context. chemrxiv.org Its utility is demonstrated in several key transformation types, including cross-coupling reactions and C-H functionalization. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov While direct participation of sulfinates like lithium isoquinoline-1-sulfinate in classic named reactions such as Mizoroki-Heck or Stille couplings is not the primary mode of reactivity, the underlying principles of palladium catalysis are central to its application in C-S bond formation.

Organolithium compounds, due to their high reactivity, are often converted into more stable organometallic partners for cross-coupling reactions. advancedsciencenews.com However, recent advancements have enabled the direct use of certain organolithium reagents. advancedsciencenews.com In the case of sulfinates, they can act as effective nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions. nih.gov The general mechanism involves the in-situ generation of a sulfinate salt, which then participates in the catalytic cycle with an aryl halide. nih.gov

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involving a sulfinate is outlined below:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The sulfinate salt (R-SO₂⁻) displaces the halide on the palladium center.

Reductive Elimination: The aryl and sulfonyl groups on the palladium complex couple, forming the desired arylsulfone product and regenerating the Pd(0) catalyst.

While the Suzuki-Miyaura reaction traditionally employs organoboron compounds, the versatility of this reaction has been expanded to include other nucleophilic partners. nih.gov The development of specialized ligands and reaction conditions has been crucial in broadening the scope of cross-coupling reactions. advancedsciencenews.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Nucleophile | Typical Electrophile | Catalyst | Key Mechanistic Steps |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Aryl/Vinyl Halide | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |

| Stille | Organotin compound | Aryl/Vinyl Halide | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |

| Mizoroki-Heck | Alkene | Aryl/Vinyl Halide | Pd(0) complex | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Desulfinative Coupling | Sulfinate Salt | Aryl Halide | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |

C-H Functionalization Strategies

Direct C-H functionalization represents a highly atom-economical approach to forming new bonds, avoiding the pre-functionalization of substrates. nih.govresearchgate.net The isoquinoline framework itself can be a directing group in such transformations. For instance, palladium-catalyzed C-H arylation and alkylation of benzylsulfonamides have been achieved using isoquinoline as a ligand. nih.gov

The mechanism of metal-catalyzed C-H activation often involves the coordination of the metal to a heteroatom in the substrate, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then react with a coupling partner. While specific examples detailing the direct C-H functionalization using lithium isoquinoline-1-sulfinate as the primary reagent are less common, the isoquinoline motif is a key player in directing such reactions. nih.gov

The general steps for a transition metal-catalyzed C-H functionalization are:

Coordination: The metal catalyst coordinates to the substrate.

C-H Activation: The metal center facilitates the cleavage of a C-H bond, often through concerted metalation-deprotonation, to form a metallacycle.

Reaction with Coupling Partner: The organometallic intermediate reacts with a second reagent.

Product Formation and Catalyst Regeneration: The final product is released, and the active catalyst is regenerated.

Lithium isoquinoline-1-sulfinate can serve as a precursor to sulfenylating agents for heterocyclic systems. For example, the C-4 position of isoquinoline-1(2H)-ones can be efficiently sulfenylated. researchgate.netrsc.org Iodine-catalyzed methods have been developed for the sulfuration of isoquinolin-1(2H)-ones, affording thioether-containing products. rsc.org

A plausible mechanism for the iodine-catalyzed sulfenylation involves the formation of a sulfenyl iodide intermediate from the sulfinate. This electrophilic sulfur species then undergoes an electrophilic aromatic substitution-type reaction with the electron-rich isoquinoline-1(2H)-one ring system.

Nitrogen-Sulfur (N-S) Bond Forming Reactions (Sulfonamides)

The sulfonamide functional group is a crucial pharmacophore in medicinal chemistry. nih.gov While direct reactions of lithium isoquinoline-1-sulfinate to form sulfonamides are not extensively documented, the related sulfonyl chlorides are common precursors. The conversion of sulfinates to sulfonyl chlorides can be achieved, which then readily react with amines to form N-S bonds.

The formation of sulfonamides from sulfonyl chlorides and amines is a well-established transformation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Sulfur-Sulfur (S-S) Bond Forming Reactions (Thiosulfonates)

Thiosulfonates are organosulfur compounds containing a sulfur-sulfur bond and are of interest for their synthetic utility. uantwerpen.be They can be synthesized through the oxidative coupling of thiols and sulfonyl hydrazides or the reaction of sulfinates with various sulfur-based electrophiles. researchgate.net

The reaction of a sulfinate, such as lithium isoquinoline-1-sulfinate, to form a thiosulfonate can proceed through several pathways. One common method involves the reaction of a sulfinate salt with a sulfenyl chloride. The nucleophilic oxygen or sulfur of the sulfinate attacks the electrophilic sulfur of the sulfenyl chloride.

Alternatively, the controlled reaction of sodium sulfinates mediated by hydroiodic acid can lead to the formation of thiosulfonates. researchgate.net This suggests that under specific conditions, isoquinoline-1-sulfinate could undergo a self-coupling or a coupled reaction with another sulfur species to form a thiosulfonate. The mechanism likely involves the formation of a reactive sulfenyl iodide or related intermediate that is then trapped by another sulfinate molecule. organic-chemistry.org

Table 2: Summary of Bond Forming Reactions

| Bond Type | Reaction Class | Reactants | Product Type | Key Mechanistic Feature |

|---|---|---|---|---|

| C-S | Desulfinative Cross-Coupling | Sulfinate, Aryl Halide | Aryl Sulfone | Pd-catalyzed cycle |

| C-S | C-H Functionalization | Arene, Coupling Partner | Functionalized Arene | Metal-directed C-H cleavage |

| C-S | Sulfenylation | Isoquinoline-1(2H)-one, Sulfinate | Thioether-isoquinolin-1(2H)-one | Electrophilic attack by a sulfenyl intermediate |

| N-S | Sulfonamide Formation | Amine, Sulfonyl Chloride | Sulfonamide | Nucleophilic attack on sulfur |

| S-S | Thiosulfonate Formation | Sulfinate, Sulfenyl Chloride | Thiosulfonate | Nucleophilic attack by sulfinate on electrophilic sulfur |

Role of Transition-Metal Catalysis (e.g., Palladium, Copper, Rhodium)

Transition-metal catalysis is pivotal in activating and functionalizing lithium isoquinoline-1-sulfinate for a variety of chemical transformations. Palladium, copper, and rhodium complexes have been extensively utilized to mediate these reactions, each exhibiting distinct catalytic cycles and applications.

Palladium:

Palladium catalysts are instrumental in promoting cross-coupling reactions where lithium isoquinoline-1-sulfinate acts as a nucleophilic partner. nih.govrsc.orgresearchgate.net These reactions, often termed desulfinative cross-couplings, involve the coupling of the isoquinoline moiety with aryl or heteroaryl halides. nih.govrsc.org The general mechanism is believed to proceed through a standard Pd(0)/Pd(II) catalytic cycle. The cycle initiates with the oxidative addition of an aryl halide to the Pd(0) catalyst. Subsequently, transmetalation with lithium isoquinoline-1-sulfinate occurs, followed by reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

The use of "latent" or protected sulfinate reagents, which generate the reactive sulfinate salt in situ under the reaction conditions, has also been developed to overcome challenges associated with the stability and solubility of metal sulfinate salts. nih.gov This approach has proven effective for the synthesis of a broad range of biaryls. nih.gov Research has demonstrated that pyridine-2-sulfinates, analogous to isoquinoline-1-sulfinates, can effectively replace traditionally used boronic acids and their derivatives in Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates like 2-substituted pyridines. rsc.orgsigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Reactions

| Catalyst | Coupling Partner | Product Type | Reference |

| Pd(0) | (Hetero)aryl bromides | Biaryls | nih.gov |

| Pd(0) | Aryl halides | Biaryls | rsc.org |

| Pd(II) | Benzylsulfonamide | meta-Substituted benzylsulfonamides | nih.gov |

Copper:

Copper catalysts are frequently employed in sulfonylation reactions utilizing sulfinate salts. researchgate.netrsc.orgnih.govacs.org For instance, copper(II)-catalyzed remote C-H sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position has been achieved using sodium sulfinates as the sulfonylating agent. rsc.org This reaction is proposed to proceed via a radical coupling mechanism. Similarly, copper(I)-catalyzed sulfonylation of 8-aminoquinoline (B160924) amides with sulfonyl chlorides has been developed. nih.gov While these examples use sodium sulfinates or sulfonyl chlorides, the principles are applicable to lithium isoquinoline-1-sulfinate, highlighting copper's role in facilitating the formation of sulfonylated quinoline (B57606) and isoquinoline structures. Mechanistic studies suggest that these copper-catalyzed transformations can involve a single-electron transfer (SET) pathway. rsc.org

Table 2: Examples of Copper-Catalyzed Reactions

| Catalyst | Reactant | Reaction Type | Reference |

| Cu(II) | N-(quinolin-8-yl)benzamide derivatives | Remote C-H sulfonylation | rsc.org |

| Cu(I) | 8-Aminoquinoline amides | Sulfonylation | nih.gov |

| Cu(I) | Quinoline N-oxides | Deoxygenative C2-Sulfonylation | acs.org |

Rhodium:

Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions to construct isoquinoline and related heterocyclic frameworks. nih.govrsc.orgrsc.orgresearchgate.net While direct examples involving lithium isoquinoline-1-sulfinate as a primary reactant in rhodium-catalyzed reactions are less common in the provided context, the synthesis of isoquinoline derivatives through rhodium(III)-catalyzed C-H functionalization of other precursors is well-established. nih.govrsc.org For example, rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-substituted ketones provides a pathway to various isoquinolines. nih.gov These methodologies underscore the potential of rhodium catalysis to engage in transformations involving the isoquinoline scaffold, suggesting possible future applications with lithium isoquinoline-1-sulfinate.

Table 3: Examples of Rhodium-Catalyzed Reactions for Isoquinoline Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Rh(III) | Aryl amidines and α-substituted ketones | 1-Aminoisoquinolines | nih.gov |

| Rh(III) | Benzoylhydrazines and alkynes | Isoquinolones | rsc.org |

| Rh(III) | Benzimidates and allyl carbonates | Isoquinoline derivatives | rsc.org |

| Rh(III) | Aryl aldimines and internal alkynes | 3,4-Disubstituted isoquinolines | researchgate.net |

Influence of the Lithium Counterion on Reactivity and Selectivity

The lithium counterion in lithium isoquinoline-1-sulfinate plays a crucial, albeit often subtle, role in its reactivity and selectivity. The nature of the cation in a sulfinate salt can significantly impact its physical and chemical properties, including solubility, stability, and nucleophilicity.

The lithium cation (Li⁺), being a small and hard Lewis acid, can coordinate with the sulfinate group and other Lewis basic sites within the reactants or the solvent. This coordination can influence the electronic properties of the sulfinate, thereby modulating its reactivity. In the context of palladium-catalyzed cross-coupling reactions, the efficiency of the transmetalation step can be dependent on the nature of the counterion. The Lewis acidity of the lithium ion can facilitate the transfer of the isoquinoline group to the palladium center.

Furthermore, the aggregation state of the sulfinate salt in solution, which is influenced by the counterion, can affect its reactivity. researchgate.net In nonpolar aprotic solvents often used for cross-coupling reactions, lithium salts may form aggregates, which can have different reactivity profiles compared to the monomeric species. The choice of solvent can also play a synergistic role with the lithium counterion, affecting the dissolution of the salt and the solvation of the ions, which in turn influences the reaction kinetics and outcome. researchgate.net

While specific studies isolating the effect of the lithium counterion in lithium isoquinoline-1-sulfinate reactions are not extensively detailed in the provided search results, the general principles of organolithium chemistry and the behavior of lithium salts in organic reactions suggest its importance. For instance, in the preparation of sulfinate salts, organolithium intermediates are often generated, which are then quenched with sulfur dioxide to provide the corresponding lithium sulfinate. concordia.ca The inherent reactivity of these organolithium precursors underscores the strong influence of the lithium cation.

In the broader context of electrolytes for lithium-ion batteries, the interaction between the lithium cation and various anions, including sulfonates, is a subject of intense study. elsevierpure.commdpi.com These studies reveal strong ion-pairing and aggregation effects, which are highly dependent on the solvent environment. researchgate.net Such fundamental understanding of the behavior of lithium salts provides a basis for inferring the role of the lithium counterion in the reactivity of lithium isoquinoline-1-sulfinate in synthetic organic reactions.

Applications in Advanced Organic Synthesis and Materials Science

Lithium Isoquinoline-1-Sulfinate as a Versatile Synthetic Building Block

The reactivity of lithium isoquinoline-1-sulfinate allows it to serve as a valuable precursor in various synthetic pathways. The presence of the lithium cation enhances the nucleophilicity of the sulfinate group, while the isoquinoline (B145761) ring system offers sites for further functionalization, making it a strategic component for building molecular complexity.

The isoquinoline framework is a privileged structure in medicinal chemistry, found in numerous biologically active alkaloids and synthetic pharmaceuticals. nih.govnih.govmdpi.com Lithium isoquinoline-1-sulfinate can serve as a foundational element for constructing more elaborate heterocyclic systems. The sulfinate group can act as a handle for carbon-carbon bond formation or can be involved in cyclization reactions.

Methodologies for derivatizing the isoquinoline core are well-established, including reactions that introduce substituents at various positions on the ring. nih.govorganic-chemistry.org For instance, the sulfinate moiety, under certain conditions, can be replaced or can direct the addition of other functional groups, leading to the assembly of fused ring systems or poly-substituted isoquinolines. While direct, widespread application of lithium isoquinoline-1-sulfinate in this specific context is an emerging area, the known chemistry of isoquinolines and sulfinates supports its potential in the strategic synthesis of complex, multi-ring molecules. researchgate.net

A primary application of lithium isoquinoline-1-sulfinate is its role as a precursor to isoquinolyl sulfones and sulfonamides, which are important functional groups in pharmaceuticals and agrochemicals. nih.gov Sulfinate salts are well-established as nucleophiles for the formation of sulfur-carbon and sulfur-nitrogen bonds. researchgate.net

The reaction of lithium isoquinoline-1-sulfinate with electrophiles such as alkyl or aryl halides yields the corresponding isoquinolyl sulfones. researchgate.net This transformation is a reliable method for incorporating the isoquinoline sulfonyl group into a target molecule. Similarly, conversion to sulfonamides can be achieved, typically through a two-step process involving initial chlorination to form an isoquinoline-1-sulfonyl chloride, followed by reaction with a primary or secondary amine. The versatility of sulfinates as building blocks for these sulfonyl compounds is a key feature of their synthetic utility. google.comresearchgate.net

| Reactant Class | Example Reactant | Resulting Functional Group | Product Example |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Sulfone | 1-(Methylsulfonyl)isoquinoline |

| Aryl Halide | Bromobenzene (C₆H₅Br) | Sulfone | 1-(Phenylsulfonyl)isoquinoline |

| Amine (via sulfonyl chloride) | Aniline (C₆H₅NH₂) | Sulfonamide | N-Phenylisoquinoline-1-sulfonamide |

| Amine (via sulfonyl chloride) | Piperidine (C₅H₁₁N) | Sulfonamide | 1-(Piperidin-1-ylsulfonyl)isoquinoline |

Chiral sulfur-containing compounds are increasingly recognized for their potential in drug discovery. nih.govnih.gov The development of methods for their asymmetric synthesis is a significant area of research. nih.gov Chiral lithium amide bases have been successfully used to achieve high levels of asymmetric induction in various reactions. rsc.orgsbq.org.br

While specific studies detailing the use of lithium isoquinoline-1-sulfinate for chiral induction are not extensively documented, its potential is inferred from related systems. The synthesis of enantiomerically enriched sulfinate esters and sulfinamides often serves as a key step toward accessing other chiral sulfur compounds. nih.govresearchgate.net The rigid, planar structure of the isoquinoline ring could potentially influence the stereochemical environment around the sulfur atom during reactions, especially when used in conjunction with chiral auxiliaries or catalysts. This suggests a prospective role for isoquinoline-1-sulfinate derivatives in asymmetric transformations, aiming to control the stereochemistry at the sulfur center to produce single-enantiomer sulfonyl compounds.

Potential in Material Science Applications

The unique electronic and structural properties of the isoquinoline ring system, combined with the coordinating ability of the sulfinate group, make lithium isoquinoline-1-sulfinate an interesting candidate for applications in materials science. wikipedia.org

Isoquinoline derivatives are utilized in the manufacturing of dyes and functional materials. wikipedia.org The incorporation of such heterocyclic units into polymer backbones can impart specific thermal, optical, or electronic properties. Lithium isoquinoline-1-sulfinate could potentially serve as a monomer or a precursor to a monomer for polymerization reactions. The sulfinate group could be transformed into a more reactive handle suitable for polymerization, or it could be used directly in certain types of polycondensation reactions. This application remains a largely prospective area of research, offering opportunities to create novel polymers with the distinct characteristics of the isoquinoline scaffold.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of a MOF are highly dependent on the geometry and functionality of its constituent parts. The use of lighter metal ions, such as lithium, is of interest for creating low-density materials. soton.ac.uk

Lithium isoquinoline-1-sulfinate is a promising candidate for a ligand in MOF synthesis. It possesses multiple coordination sites: the nitrogen atom of the isoquinoline ring and the two oxygen atoms of the sulfinate group. This allows it to bridge multiple metal centers, facilitating the formation of a stable, porous framework. While MOFs built from aromatic carboxylates are common, the use of sulfonate and sulfinate linkers is an expanding field. researchgate.netresearchgate.netnih.gov The rigidity of the isoquinoline unit combined with the flexible coordination geometry of the sulfinate group could lead to the formation of novel MOF topologies with potential applications in gas storage, separation, or catalysis.

| Ligand Type | Example Ligand | Metal Ion Example | Potential MOF Properties |

|---|---|---|---|

| Carboxylate | Terephthalic acid | Zr(IV), Zn(II) | High porosity, Gas storage |

| Sulfonate | 5-Sulfoisophthalic acid | Zr(IV) | Enhanced dye adsorption, Water stability nih.gov |

| Sulfonyldibenzoate | 4,4'-Sulfonyldibenzoate | Li(I) | High thermal stability researchgate.net |

| Isoquinoline-Sulfinate | Isoquinoline-1-sulfinate | Li(I), Cu(I), Zr(IV) | Luminescence, Catalysis (Prospective) |

Catalytic Roles and Catalyst Design

The catalytic potential of lithium isoquinoline-1-sulfinate is rooted in the synergistic interplay between the isoquinoline framework and the lithium sulfinate group. The isoquinoline portion can act as a ligand for transition metals, while the sulfinate group can participate in various chemical transformations, including acting as a precursor to sulfonyl radicals. The lithium cation itself can also play a crucial role, influencing the reactivity and stereoselectivity of catalytic processes. mt.comwikipedia.org

Isoquinoline-Based Catalytic Systems

The isoquinoline scaffold is a privileged structure in catalyst design, frequently employed in ligands for asymmetric synthesis. acs.org Axially chiral isoquinolines have been successfully used as catalysts or ligands in a variety of asymmetric reactions. acs.org The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and substituents on the isoquinoline core can be modified to create a specific chiral environment around the metal. nih.gov This allows for precise control over the stereochemical outcome of a reaction.

In the context of lithium isoquinoline-1-sulfinate, the isoquinoline unit could serve as a directing group or a ligand in metal-catalyzed reactions. For instance, in transition metal-mediated cascade reactions, the isoquinoline moiety could help to bring the reactants together in the desired orientation for cyclization or functionalization. nih.gov The specific substitution pattern on the isoquinoline ring would be critical in determining the catalyst's activity and selectivity.

Table 1: Potential Applications of Isoquinoline-Based Catalytic Systems

| Catalytic Application | Reaction Type | Potential Role of Isoquinoline Moiety |

| Asymmetric Synthesis | Hydrogenation, Allylic Alkylation, Epoxidation | Chiral ligand to induce enantioselectivity. nih.govacs.org |

| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira | Ligand to stabilize and activate the metal catalyst. nih.govnih.gov |

| C-H Activation | Direct functionalization of C-H bonds | Directing group to guide the catalyst to a specific site. nih.gov |

| Polymerization | Ring-opening polymerization | Component of the initiator or catalyst system. amerigoscientific.com |

Exploration of Lithium in Catalysis

The lithium cation in lithium isoquinoline-1-sulfinate is not merely a spectator ion. Lithium salts are known to act as effective catalysts in a range of organic reactions. thermofisher.comacs.org For example, lithium chloride has been shown to be a highly effective catalyst for the cyanosilylation of aldehydes and ketones. acs.org The Lewis acidity of the lithium ion can activate electrophiles, such as carbonyl groups, towards nucleophilic attack. masterorganicchemistry.com

In a catalytic system involving lithium isoquinoline-1-sulfinate, the lithium ion could play several roles:

Lewis Acid Catalysis: The Li+ ion can coordinate to carbonyls or other Lewis basic functional groups, enhancing their electrophilicity. masterorganicchemistry.com

Aggregate Disruption: In reactions involving organolithium reagents, which often exist as aggregates, the presence of lithium salts can help to break up these clusters, leading to more reactive monomeric species.

Template Effects: The lithium ion could act as a template, bringing different components of a reaction together in a pre-organized assembly, thereby facilitating the desired transformation.

Furthermore, the sulfinate group itself is a versatile functional handle. Sulfinate salts are stable, easy to handle, and have been widely used as precursors in various chemical transformations under both chemical and electrochemical conditions. researchgate.netrsc.org They can serve as a source of sulfonyl radicals, which can participate in a variety of addition and cross-coupling reactions. rsc.orgresearchgate.netnih.gov The combination of a photoredox catalyst with a nickel catalyst has enabled the use of sulfinate salts in the construction of aryl- and heteroaryl sulfones under mild, base-free conditions. rsc.orgrsc.org

Table 2: Illustrative Components of a Hypothetical Catalytic System

| Component | Potential Function |

| Lithium Isoquinoline-1-sulfinate | Ligand, Sulfonyl radical precursor, Lewis acid source |

| Transition Metal (e.g., Pd, Ni, Cu) | Active catalytic center for cross-coupling or C-H activation. researchgate.net |

| Photoredox Catalyst | Generation of sulfonyl radicals from the sulfinate. rsc.orgrsc.org |

| Substrates (e.g., Aryl halides, Alkenes) | Reactants to be transformed. |

| Solvent | To dissolve reactants and facilitate the reaction. |

While direct experimental data on the catalytic applications of lithium isoquinoline-1-sulfinate is scarce, the known reactivity of its constituent parts provides a strong foundation for its potential utility in advanced organic synthesis and materials science. Future research in this area could lead to the development of novel and efficient catalytic systems.

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Compound Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of lithium isoquinoline-1-sulfinate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each probe different aspects of the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For lithium isoquinoline-1-sulfinate, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the isoquinoline (B145761) ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electron-withdrawing effect of the sulfinate group and the nitrogen atom. The proton at the C3 position, for instance, would likely be the most deshielded proton of the pyridine (B92270) ring part of the isoquinoline system.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms. The carbon atom (C1) directly attached to the sulfinate group would be significantly influenced by the sulfur and oxygen atoms, resulting in a characteristic chemical shift. The other nine carbon atoms of the isoquinoline ring would also exhibit distinct signals. mdpi.comursinus.edu

Computational Prediction: In the absence of experimental data, computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govbohrium.comgithub.iomdpi.comresearchgate.net These predictions, when correlated with experimental spectra of related compounds, can aid in the structural assignment. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For lithium isoquinoline-1-sulfinate, the IR spectrum would be expected to show characteristic absorption bands for:

C=N and C=C Stretching: The isoquinoline ring would display characteristic stretching vibrations for the C=N and C=C bonds within the aromatic system, typically in the 1500-1650 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the benzene (B151609) ring portion. vulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For lithium isoquinoline-1-sulfinate, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used. The mass spectrum would be expected to show a peak corresponding to the molecular ion or pseudomolecular ions (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. mdpi.comnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further confirm the structure by showing the loss of the SO₂ group or fragmentation of the isoquinoline ring. mcmaster.camcmaster.caresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of lithium isoquinoline-1-sulfinate can be grown, this technique would provide precise information on bond lengths, bond angles, and the coordination environment of the lithium ion.

The crystal structure would reveal how the lithium cation interacts with the sulfinate anion. It is plausible that the lithium ion coordinates to the oxygen atoms of the sulfinate group and potentially the nitrogen atom of the isoquinoline ring, possibly forming a polymeric network in the solid state. This detailed structural information is crucial for understanding the compound's physical properties and reactivity. While no specific crystal structure for lithium isoquinoline-1-sulfinate is available, the principles of X-ray diffraction would be applied as they are for other crystalline organic and organometallic compounds. nih.gov

Chromatographic and Spectroscopic Methods for Purity and Isomeric Analysis

Ensuring the purity and isomeric integrity of a compound is critical. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like lithium isoquinoline-1-sulfinate. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. A UV detector would be suitable for detection due to the strong UV absorbance of the isoquinoline ring system. The presence of a single major peak would indicate a high degree of purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid purity checks and to monitor the progress of synthesis and purification.

Isomeric Analysis

It is important to confirm the position of the sulfinate group at the C1 position of the isoquinoline ring and to rule out the presence of other isomers.

NMR Spectroscopy: As discussed previously, 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) are powerful for establishing the connectivity of atoms and thus confirming the substitution pattern. For example, an HMBC experiment would show long-range correlations between the protons of the isoquinoline ring and the C1 carbon, confirming the position of the sulfinate group.

UV-Visible Spectroscopy: The electronic absorption spectrum of an isoquinoline derivative is sensitive to the position of substituents. While not definitive on its own, the UV-Vis spectrum of the synthesized compound could be compared to that of known isoquinoline isomers to support the structural assignment.

By employing this comprehensive suite of analytical methodologies, the chemical identity, structure, and purity of lithium isoquinoline-1-sulfinate can be unambiguously established.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, from geometries to reaction energies.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.govnih.gov

In studies of isoquinoline (B145761) and quinoline (B57606) derivatives, DFT calculations have been employed to analyze these orbitals. For instance, in a study on newly synthesized quinoline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine their electronic properties. rsc.org The HOMO-LUMO gap helps to predict the molecule's behavior in chemical reactions, with smaller gaps often associated with higher reactivity and potential for applications in materials science, such as in nonlinear optics. nih.govtandfonline.com

For a compound like lithium isoquinoline-1-sulfinate, the HOMO is expected to be located primarily on the sulfinate group and the isoquinoline ring, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed across the aromatic system, suggesting its role in accepting electrons from nucleophiles. Computational studies on sulfonyl-containing compounds support the view that the sulfur center is highly polarized, which would significantly influence the electronic landscape of the molecule. researchgate.net

Below is a table illustrating typical frontier orbital energies and related electronic properties for analogous isoquinoline derivatives, as determined by DFT calculations in published research. nih.gov

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) | Global Softness (S) (eV⁻¹) | Reference |

| Isoquinoline Derivative (Ref) | -5.797 | -2.733 | 3.064 | 1.532 | 0.326 | nih.gov |

| Designed Derivative MPBID1' | -5.826 | -3.120 | 2.706 | 1.353 | 0.369 | nih.gov |

| Designed Derivative MPBID4' | -6.046 | -4.836 | 1.210 | 0.605 | 0.826 | nih.gov |

This data is illustrative and based on studies of various isoquinoline derivatives, not lithium isoquinoline-1-sulfinate itself.

DFT is also instrumental in mapping out potential reaction pathways and identifying the geometries of transition states. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. youtube.comucsb.edu Locating these saddle points on the potential energy surface is crucial for understanding reaction mechanisms and calculating activation energies.

For a reaction involving lithium isoquinoline-1-sulfinate, such as its role as a sulfonylating agent, DFT could be used to model the interaction with a substrate. The process would involve:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the transition state structure connecting reactants and products. youtube.com

Frequency Calculation: A frequency calculation is performed to verify the nature of the stationary points. A stable molecule (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Although no specific transition state calculations for lithium isoquinoline-1-sulfinate have been published, studies on related systems, such as the reactions of other heterocyclic compounds, demonstrate the power of this approach. These calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can predict the stereochemical outcome.

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. researchgate.net This allows researchers to observe processes like conformational changes, solvent effects, and the binding of a ligand to a receptor, offering a deeper mechanistic understanding that complements static DFT calculations. acs.orgnih.gov

MD simulations have been performed on liquid isoquinoline to study its diffusion and rotational properties at various temperatures. usm.myosti.gov These studies, often employing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations–All Atom), provide insights into the intermolecular interactions that govern the physical properties of the substance. usm.my